(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

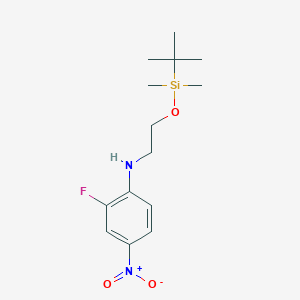

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄O₈P₂ and its molecular weight is 276.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioactive Properties and Drug Development

Phosphonic acids are recognized for their bioactive properties, contributing significantly to drug and pro-drug development. Their structural analogy with the phosphate moiety makes them suitable for various therapeutic applications, including bone targeting and as phosphoantigens in medical treatments. The unique characteristics of phosphonic acids enable their use in designing supramolecular or hybrid materials, functionalization of surfaces for analytical purposes, medical imaging, and more, showcasing their versatility in the biomedical field (Sevrain et al., 2017).

Antimicrobial Applications

Fosfomycin, a well-known derivative of phosphonic acid, demonstrates potent bactericidal activity against a broad spectrum of urinary tract pathogens, including Escherichia coli and various Enterobacteriaceae. This property underlines the compound's significance in addressing bacterial resistance, making it a critical asset in the development of new antibacterial therapies. Its unique chemical structure differentiates it from other antimicrobial agents, offering a valuable mechanism of action against resistant bacterial strains (Patel, Balfour, & Bryson, 1997).

Material Science and Surface Functionalization

The functional group of phosphonic acids is employed in the creation of supramolecular or hybrid materials, playing a critical role in the functionalization of surfaces. These applications demonstrate the group's importance in material science, where it contributes to the development of innovative materials with specific properties tailored for various industrial and technological applications (Sevrain et al., 2017).

Environmental Applications

Phosphonates, including those related to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid, are used as antiscalants in water treatment processes, indicating their environmental relevance. Despite their resistance to biological degradation, these compounds can be efficiently removed in wastewater treatment facilities, highlighting their significance in managing environmental contaminants (Rott, Steinmetz, & Metzger, 2018).

Analyse Biochimique

Biochemical Properties

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid plays a crucial role in biochemical reactions, particularly in inhibiting bacterial cell wall synthesis. It interacts with the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the first step in peptidoglycan biosynthesis. By covalently binding to the active site of MurA, this compound prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. This compound also influences cell signaling pathways by interfering with the synthesis of peptidoglycan precursors, which are crucial for maintaining cell shape and integrity. Additionally, this compound can affect gene expression by inducing stress responses in bacteria, leading to the upregulation of genes involved in antibiotic resistance and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by covalently binding to the cysteine residue in the active site of MurA. This binding inhibits the enzyme’s activity, preventing the formation of the enolpyruvyl-UDP-N-acetylglucosamine intermediate necessary for peptidoglycan biosynthesis. The inhibition of MurA by this compound is irreversible, leading to a permanent disruption of cell wall synthesis and bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can have lasting effects on bacterial populations, leading to the selection of resistant strains over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Glyceraldehyde", "Phosphorus trichloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Formaldehyde", "Sodium hypophosphite", "2-Amino-2-(hydroxymethyl)-1,3-propanediol", "Acetic anhydride", "Methanol", "Chloroacetyl chloride", "Sodium borohydride", "Sodium bicarbonate", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Glyceraldehyde is reacted with phosphorus trichloride and hydroxylamine hydrochloride to form (2-amino-2-(hydroxymethyl)ethyl)phosphonic acid.", "Step 2: The (2-amino-2-(hydroxymethyl)ethyl)phosphonic acid is then reacted with sodium hydroxide and formaldehyde to form (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid.", "Step 3: In the presence of sodium hypophosphite, the (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid is reacted with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid ester.", "Step 4: The (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid ester is then reacted with acetic anhydride to form (2-acetoxy-2-(hydroxymethyl)ethyl)phosphonic acid ester.", "Step 5: The (2-acetoxy-2-(hydroxymethyl)ethyl)phosphonic acid ester is treated with methanol and chloroacetyl chloride to form (2-acetoxy-2-(chloroacetyl)ethyl)phosphonic acid ester.", "Step 6: The (2-acetoxy-2-(chloroacetyl)ethyl)phosphonic acid ester is then reduced with sodium borohydride to form (2-hydroxy-2-(chloroacetyl)ethyl)phosphonic acid ester.", "Step 7: The (2-hydroxy-2-(chloroacetyl)ethyl)phosphonic acid ester is then treated with sodium bicarbonate and methanesulfonic acid to form (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid." ] } | |

Numéro CAS |

1416734-33-2 |

Formule moléculaire |

C₆H₁₄O₈P₂ |

Poids moléculaire |

276.12 |

Synonymes |

(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.